1-Benzylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 229.28 g/mol. This compound belongs to the class of piperidine derivatives and is notable for its potential applications in medicinal chemistry and organic synthesis. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the second position.
1-Benzylpiperidine-2-carboxylic acid can be synthesized through various chemical processes, typically involving the reaction of piperidine derivatives with benzyl halides and subsequent carboxylation steps. The compound is commercially available from several chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research and industrial applications.
This compound is classified under:
The synthesis of 1-benzylpiperidine-2-carboxylic acid can be achieved through several methods:
The reaction conditions often involve:
The molecular structure of 1-benzylpiperidine-2-carboxylic acid features:
Key structural data includes:
1-Benzylpiperidine-2-carboxylic acid can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action of 1-benzylpiperidine-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The compound's structure allows it to modulate enzyme activity and receptor binding, leading to various biological effects. The presence of both the benzyl group and carboxylic acid enhances its ability to engage in hydrogen bonding and ionic interactions with target molecules .
Additional physical properties include:
These properties suggest potential bioavailability and interaction capabilities in biological systems .
1-Benzylpiperidine-2-carboxylic acid has diverse applications in scientific research:
The compound's unique structure allows it to be explored for various pharmaceutical applications, particularly within neuropharmacology due to its piperidine framework .
Enantiomerically pure 1-benzylpiperidine-2-carboxylic acid derivatives are synthesized via two principal strategies: biocatalytic resolution and transition metal-catalyzed asymmetric hydrogenation. Patent WO2021219523A1 details enzymatic resolution using hydrolases (e.g., lipases or proteases) to selectively hydrolyze N-acyl derivatives of racemic piperidine-2-carboxamides, achieving >99% enantiomeric excess (ee) [2]. This method leverages the differential reactivity of enantiomers with chiral enzymes, enabling scalable separation of (R)- and (S)-isomers.
Alternatively, asymmetric hydrogenation of pyridine precursors using chiral catalysts delivers high stereoselectivity. Iridium(I) complexes with P,N-ligands (e.g., (R)-Segphos) facilitate hydrogenation of 2-substituted pyridinium salts, affording chiral piperidines with 90–95% ee [5]. Ruthenium-based heterogeneous catalysts further enable cis-diastereoselective hydrogenation of polysubstituted pyridines, critical for accessing pharmacologically relevant stereoisomers like those in Melperone analogs [5].
Table 1: Catalytic Systems for Enantioselective Synthesis
Substrate | Catalyst/Enzyme | Conditions | Output | ee (%) |
---|---|---|---|---|
N-acyl-piperidine-2-carboxamide | Candida antarctica lipase | pH 7.0, 37°C | (S)-Piperidine-2-carboxylic acid | >99 |
2-aryl-pyridinium salt | Ir/(R)-Segphos | H₂ (50 bar), MeOH | (R)-1-Benzylpiperidine-2-carboxylate | 95 |
3-fluoropyridine | Rh/(S)-Binap | H₂ (30 bar), THF | cis-3-Fluoropiperidine | 92 |
Protection of the C2-carboxy group in piperidine derivatives is essential during multi-step syntheses to prevent undesired side reactions. Esterification is the predominant method: methyl or ethyl esters are formed via acid-catalyzed reflux with alcohols (MeOH/H₂SO₄) or via carboxylate activation with thionyl chloride (SOCl₂) followed by alcohol quenching [8]. The methyl ester of 1-benzylpiperidine-2-carboxylate is synthesized in 85–92% yield under these conditions [8].
Deprotection employs alkaline hydrolysis. Saponification with NaOH (2M) in methanol/water (4:1) at 60°C regenerates the carboxylic acid quantitatively [8]. For acid-sensitive intermediates, mild deprotection uses trimethyltin hydroxide (Me₃SnOH) in dichloromethane, avoiding epimerization of chiral centers [8]. Strategic selection of protecting groups—such as tert-butyl esters cleavable by trifluoroacetic acid (TFA)—enables orthogonal protection in complex analogs [5].
Conversion of 1-benzylpiperidine-2-carboxylic acid to carboxamide derivatives expands its utility in drug design. Direct amidation employs coupling agents:
Reductive amination of keto-functionalized piperidines (e.g., 1-benzyl-4-piperidone) with ammonia or amines, followed by carboxylation, delivers N-functionalized carboxamides [8]. Primary carboxamides are also synthesized via Curtius rearrangement: treating the acid with diphenylphosphoryl azide (DPPA) generates isocyanates that hydrate to carboxamides [5].
Table 2: Amidation Techniques and Outcomes
Acid Derivative | Reagent | Amine Partner | Product | Yield (%) |
---|---|---|---|---|
1-Benzylpiperidine-2-carbonyl chloride | Aniline | - | N-phenyl carboxamide | 78 |
1-Benzylpiperidine-2-carboxylic acid | EDC, HOBt | Benzylamine | N-benzyl carboxamide | 82 |
4-Oxo-piperidine-2-carboxylic acid | NH₃, NaBH₃CN | - | 4-Aminopiperidine-2-carboxamide | 65 |
Structural diversification of 1-benzylpiperidine-2-carboxylic acid focuses on linker elongation, heteroatom incorporation, and ring fusion:
Carboxylic acid bioisosteres—such as 1,3,4-oxadiazoles—are synthesized by dehydrative cyclization of carboxylic acid hydrazides with orthoesters. These modulations improve membrane permeability while retaining target engagement [10].
Table 3: Linker Modifications and Applications
Modification Type | Reagents/Conditions | Key Product | Application |
---|---|---|---|
N-Alkylation | K₂CO₃, alkyl halides, DMF | 1-Benzyl-4-(2-carboxyethyl)piperidine-2-carboxylic acid | Water-solubility enhancer |
Heterocyclic coupling | Pd(dppf)Cl₂, arylboronic acids | 3-(Pyrimidin-5-yl)-1-benzylpiperidine-2-carboxylic acid | Kinase inhibition |
Spiro-annulation | PTSA, acetone, reflux | Spiro[indene-2,4'-piperidine]-1'-carboxylic acid | 11β-HSD1 inhibition |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7